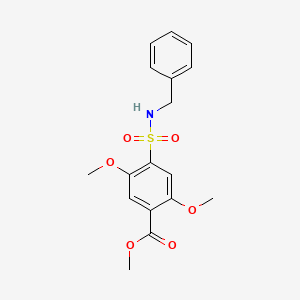
Methyl 4-(benzylsulfamoyl)-2,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group, a sulfonyl group, and two methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2,5-dimethoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Sulfonylation: The amino group is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to form the benzylamino sulfonyl derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale esterification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group in the intermediate stages can be reduced to an amino group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzylamino derivatives.
Scientific Research Applications
Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
- Methyl 4-[(phenylamino)sulfonyl]-2,5-dimethoxybenzoate
- Methyl 4-[(methylamino)sulfonyl]-2,5-dimethoxybenzoate
- Methyl 4-[(ethylamino)sulfonyl]-2,5-dimethoxybenzoate
Comparison: Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate is unique due to the presence of the benzylamino group, which provides additional steric bulk and potential for π-π interactions compared to its phenyl, methyl, or ethyl analogs. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H19NO6S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-(benzylsulfamoyl)-2,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H19NO6S/c1-22-14-10-16(15(23-2)9-13(14)17(19)24-3)25(20,21)18-11-12-7-5-4-6-8-12/h4-10,18H,11H2,1-3H3 |
InChI Key |
HDZRWWMYYRDBEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















